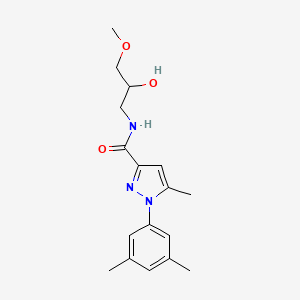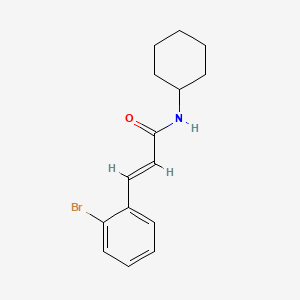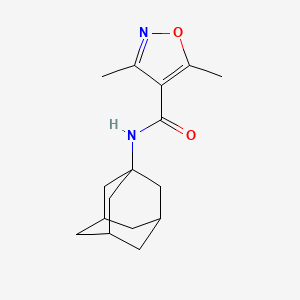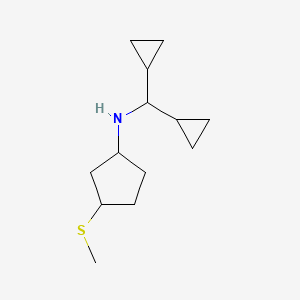
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a broad range of biological activities, making it an attractive target for drug development.
Mécanisme D'action
The exact mechanism of action of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide has been shown to activate the AMPK signaling pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide exhibits a broad range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Furthermore, 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is its broad range of biological activities. This compound exhibits anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities, making it an attractive target for drug development. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for laboratory experiments.
However, there are also some limitations associated with the use of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide in laboratory experiments. For example, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the research on 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide. One potential direction is the development of novel derivatives with improved biological activities. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the exact mechanism of action of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide needs to be further elucidated to fully understand its potential therapeutic applications. Finally, more studies are needed to determine the potential of this compound as a lead compound for drug development.
In conclusion, 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is a thiazolidinone derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities. Although the exact mechanism of action of this compound is not fully understood, it has the potential to be developed into a promising lead compound for drug development. However, more studies are needed to determine the safety and efficacy of this compound in vivo, and to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide involves the reaction of 4-aminothiophenol with ethyl chloroacetate in the presence of potassium carbonate to form ethyl 2-(4-aminothiophenylthio)acetate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 2-(4-(chloroacetyl)aminothiophenylthio)acetate. Finally, the reaction of this intermediate with aniline in the presence of triethylamine yields 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide.
Applications De Recherche Scientifique
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It exhibits a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Propriétés
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(6-13-8-16-7-11(13)15)12-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNVYJCQQFJTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)




![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)
![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)